Phosphoric acid, isodecyl ester, potassium salt
CAS No.: 68389-40-2
Cat. No.: VC17156844
Molecular Formula: C10H21K2O4P
Molecular Weight: 314.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 68389-40-2 |
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Molecular Formula | C10H21K2O4P |
Molecular Weight | 314.44 g/mol |
IUPAC Name | dipotassium;8-methylnonyl phosphate |
Standard InChI | InChI=1S/C10H23O4P.2K/c1-10(2)8-6-4-3-5-7-9-14-15(11,12)13;;/h10H,3-9H2,1-2H3,(H2,11,12,13);;/q;2*+1/p-2 |
Standard InChI Key | NCZSRRBODSIEAI-UHFFFAOYSA-L |
Canonical SMILES | CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] |
Introduction
Chemical Identity and Structural Characteristics
Phosphoric acid, isodecyl ester, potassium salt is a synthetic organophosphate with the molecular formula C₁₀H₂₁K₂O₄P and a molecular weight of 314.44 g/mol. Its IUPAC name, dipotassium 8-methylnonyl phosphate, reflects the branched isodecyl chain (8-methylnonyl) esterified to a phosphate group, neutralized by potassium ions. The compound’s amphiphilic nature arises from the hydrophobic alkyl chain and hydrophilic phosphate head, enabling surfactant behavior .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS No. | 68758-78-1 | |
Molecular Formula | C₁₀H₂₁K₂O₄P | |
IUPAC Name | Dipotassium 8-methylnonyl phosphate | |
SMILES Notation | CC(C)CCCCCCCOP(=O)([O-])[O-].[K+].[K+] | |
PubChem CID | 111569 |
Synthesis and Manufacturing Processes
Industrial production involves a two-step protocol:
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Esterification: Phosphoric acid reacts with isodecyl alcohol under acidic catalysis to form the monoester.
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Neutralization: The acidic ester is treated with potassium hydroxide, yielding the potassium salt.
This method ensures high purity (>95%), critical for applications requiring consistent surfactant performance. Alternatives such as isooctyl phosphate, potassium salt (CAS 68647-19-8) employ similar neutralization steps but differ in alcohol feedstock, affecting branching and molecular weight .
Physicochemical Properties
The compound exists as a white to off-white powder with hygroscopic tendencies, requiring anhydrous storage. Its solubility profile includes:
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Water: Highly soluble due to ionic phosphate groups.
Surface tension reduction measurements indicate a critical micelle concentration (CMC) of 0.1–0.5 mM, comparable to sodium lauryl sulfate but with enhanced salt tolerance . Thermal stability extends to 150°C, beyond which decomposition into potassium phosphate and olefins occurs.
Surfactant | CMC (mM) | Salt Tolerance |
---|---|---|
Isodecyl phosphate, K+ salt | 0.3 | High |
Sodium lauryl sulfate | 1.4 | Moderate |
Cetyl phosphate, K+ salt | 0.2 | High |
Future Research Directions
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Long-term ecotoxicology: Impact on aquatic invertebrates.
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Advanced formulations: Nanoemulsion stabilization using mixed surfactant systems.
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Green synthesis: Enzyme-catalyzed esterification to reduce energy use.
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